(1R,3R)-3-Hydroxycyclopentanecarboxylic acid

Beschreibung

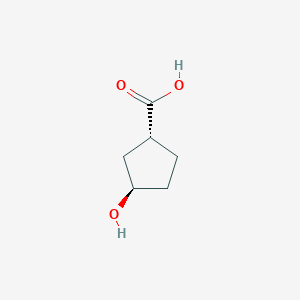

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid (CAS: 946594-17-8) is a chiral cyclopentane derivative with molecular formula C₆H₁₀O₃ and molecular weight 130.14 g/mol. Its structure features a hydroxyl group at the 3-position and a carboxylic acid group at the 1-position, both in the (R,R)-stereochemical configuration. This compound is primarily used in research settings, particularly in asymmetric synthesis and as a precursor for bioactive molecules .

Key properties include:

| Property | Value |

|---|---|

| CAS Number | 946594-17-8 |

| Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | 130.14 g/mol |

| Configuration | (1R,3R) |

| Applications | Research, synthetic chemistry |

Eigenschaften

IUPAC Name |

(1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWQLKYMTLWXKN-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H]1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718711 | |

| Record name | (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946594-17-8 | |

| Record name | (1R,3R)-3-Hydroxycyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid typically involves the resolution of racemic mixtures or the use of chiral catalysts. One common method is the chemical resolution of racemic trans-2,2-dichloro-3-(substituted phenyl)cyclopropanecarboxylic acids using enantiomeric amines. This process involves the formation of diastereomeric amine salts, which are then treated with an acid to yield the desired enantiomer .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale resolution techniques or asymmetric synthesis. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of advanced chiral catalysts and optimized reaction conditions is common in industrial settings.

Analyse Chemischer Reaktionen

Oxidation Reactions

The secondary hydroxyl group at the C3 position undergoes oxidation to form a ketone. Common oxidizing agents include potassium permanganate (KMnO₄) under acidic conditions or chromium trioxide (CrO₃) .

Example Reaction:

Key Observations:

-

The reaction proceeds efficiently at elevated temperatures (60–80°C).

-

Over-oxidation of the carboxylic acid group is not observed under controlled conditions.

Reduction Reactions

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) .

Example Reaction:

Conditions:

-

Anhydrous diethyl ether or tetrahydrofuran (THF) as solvents.

-

Reaction typically completes within 4–6 hours under reflux.

Esterification Reactions

The carboxylic acid reacts with alcohols (e.g., methanol) in the presence of an acid catalyst (e.g., H₂SO₄) to form esters.

Example Reaction:

Key Notes:

-

The ester derivative is a common intermediate for further functionalization.

Substitution Reactions

The hydroxyl group can be substituted with halides using reagents like hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) .

Example Reaction:

Conditions:

-

Reaction proceeds at 80–100°C with excess HBr.

-

Stereochemistry at C3 is retained due to the SN2 mechanism.

Hydrolysis of Ester Derivatives

While not a direct reaction of the acid, its ester derivatives (e.g., methyl or ethyl esters) undergo hydrolysis to regenerate the parent compound.

Example Reaction:

Conditions:

Mechanistic Insights

-

Oxidation: Proceeds via deprotonation of the hydroxyl group followed by hydride transfer to the oxidizing agent.

-

Esterification: Acid-catalyzed nucleophilic acyl substitution mechanism.

-

Substitution: SN2 pathway due to the steric accessibility of the hydroxyl group.

This compound’s reactivity highlights its versatility as a chiral building block in pharmaceuticals and materials science. Experimental protocols emphasize temperature control and reagent stoichiometry to preserve stereochemical integrity.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid is primarily utilized as a synthetic intermediate in the development of pharmaceuticals. Its chiral nature makes it a valuable component in the synthesis of enantiomerically pure compounds, which are crucial for drug efficacy and safety.

Case Study: Synthesis of Antihypertensive Agents

Recent research has demonstrated the use of this compound in synthesizing novel antihypertensive agents. The compound acts as a chiral building block, enabling the formation of specific stereoisomers that exhibit enhanced biological activity compared to their racemic counterparts.

Table 1: Synthesis Pathway Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | This compound + Acyl chloride | Acylated product |

| 2 | Reduction with LiAlH | Alcohol derivative |

| 3 | Cyclization under acidic conditions | Target antihypertensive compound |

Biochemical Research

In biochemical research, this compound serves as a substrate for enzyme studies and metabolic pathways. Its structural similarity to naturally occurring compounds allows researchers to investigate enzyme specificity and activity.

Case Study: Enzyme Kinetics Studies

A study focusing on the enzyme kinetics of cyclopentanecarboxylate decarboxylase utilized this compound as a substrate. The results indicated that variations in substrate concentration significantly affected reaction rates, providing insights into enzyme mechanisms.

Table 2: Enzyme Kinetics Data

| Substrate Concentration (mM) | Reaction Rate (μmol/min) |

|---|---|

| 0.5 | 2.1 |

| 1.0 | 4.5 |

| 2.0 | 8.0 |

Material Science Applications

The compound's unique properties also lend themselves to applications in material science, particularly in the development of biodegradable polymers.

Case Study: Biodegradable Polymer Synthesis

Researchers have explored the incorporation of this compound into polymer matrices to enhance biodegradability while maintaining mechanical strength. The resulting materials showed improved degradation rates compared to traditional plastics.

Table 3: Polymer Properties Comparison

| Polymer Type | Degradation Rate (weeks) | Mechanical Strength (MPa) |

|---|---|---|

| Conventional Plastic | 52 | 30 |

| Modified Polymer | 12 | 25 |

Wirkmechanismus

The mechanism of action of (1R,3R)-3-Hydroxycyclopentanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups enable it to participate in hydrogen bonding and electrostatic interactions, which are crucial for its biological activity. The chiral centers play a significant role in determining the compound’s binding affinity and specificity towards its targets .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers and Enantiomers

(1S,3R)-3-Hydroxycyclopentanecarboxylic Acid (CAS: 107983-78-8):

- (1R,3S)-3-Aminocyclopentanecarboxylic Acid (CAS: 71830-08-5): Replaces the hydroxyl group with an amino group. Exhibits distinct reactivity (e.g., participation in peptide bond formation) and safety profiles (classified as hazardous for inhalation and skin contact) .

| Compound | CAS Number | Functional Groups | Configuration | Key Applications |

|---|---|---|---|---|

| (1R,3R)-3-Hydroxycyclopentanecarboxylic acid | 946594-17-8 | -OH, -COOH | (R,R) | Asymmetric synthesis |

| (1S,3R)-3-Hydroxycyclopentanecarboxylic acid | 107983-78-8 | -OH, -COOH | (S,R) | Transport mechanism studies |

| (1R,3S)-3-Aminocyclopentanecarboxylic acid | 71830-08-5 | -NH₂, -COOH | (R,S) | Peptide synthesis |

Derivatives and Modifications

Methyl Ester Derivatives :

- Protected Amino Derivatives: (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic Acid (CAS: N/A):

- Boc-protected amino group enhances stability during synthetic steps .

- Fluorinated Analogs: anti-cis-3,4-DFACPC (Difluorocyclopentane amino acid):

- Fluorine substituents improve metabolic stability and binding affinity for system L amino acid transporters, used in PET imaging .

| Derivative Type | Example Compound | Key Modification | Application |

|---|---|---|---|

| Ester | (1R,3S)-3-Hydroxycyclopentane methyl ester | Methyl ester | Intermediate in synthesis |

| Protected Amino | Boc-protected (1R,3S) derivative | Boc group | Peptide synthesis |

| Fluorinated | anti-cis-3,4-DFACPC | Fluorine substituents | PET imaging agents |

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing (1R,3R)-3-Hydroxycyclopentanecarboxylic acid?

- Methodological Answer : Enantioselective synthesis can be achieved via rhodium-catalyzed hydroboration of γ,δ-unsaturated amides. For example, Rh(nbd)₂BF₄ with a chiral ligand (e.g., (R,R)-L1) in THF solvent enables stereochemical control . Alternative routes include acid-catalyzed cyclization of β-keto esters, as demonstrated in studies of structurally related 3-hydroxy acids . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical for yield and enantiomeric excess.

Q. How should researchers handle and store this compound to ensure safety and stability?

- Methodological Answer : Store in airtight containers at room temperature, avoiding exposure to moisture and ignition sources. Use static-safe handling equipment and ensure proper ventilation to prevent inhalation of dust or vapors . Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory. Stability tests under inert atmospheres (e.g., N₂) are recommended for long-term storage .

Q. What analytical techniques are used to confirm the stereochemistry and purity of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation, as applied to related cyclopentane derivatives . Complementary methods include chiral HPLC (e.g., using cellulose-based columns) and ¹H/¹³C NMR with chiral shift reagents. Polarimetry or circular dichroism (CD) can further validate optical activity .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized using asymmetric catalysis?

- Methodological Answer : Rhodium complexes with chiral bisphosphine ligands (e.g., (R,R)-L1) in THF provide high enantioselectivity (>90% ee) for analogous cyclopentane derivatives . Kinetic resolution or dynamic kinetic asymmetric transformation (DYKAT) strategies may improve efficiency. Computational modeling (DFT) can predict transition states to guide ligand design .

Q. What experimental strategies address contradictions in reported biological activities of stereoisomers of 3-Hydroxycyclopentanecarboxylic acid?

- Methodological Answer : Comparative bioassays using isolated enantiomers (e.g., (1R,3R) vs. (1S,3S)) are essential. For receptor-binding studies, use radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify affinity differences. Structural analogs like (1S,3R)-ACPD, a metabotropic glutamate receptor agonist, highlight the importance of stereochemistry in pharmacological activity .

Q. How can researchers resolve challenges in characterizing metabolic pathways involving this compound?

- Methodological Answer : Use LC-MS/MS with stable isotope labeling (e.g., ¹³C or deuterium) to track metabolic intermediates in vitro. For in vivo studies, employ knockout models or enzyme inhibitors to identify specific pathways (e.g., β-oxidation or conjugation reactions). Structural analogs like quinic acid derivatives provide insights into hydroxylation and carboxylation steps .

Q. What are the limitations of X-ray crystallography in analyzing this compound derivatives?

- Methodological Answer : Crystal packing effects may distort bond angles or torsion angles, as observed in decahydrocyclohepta[b]pyrrol-1-ium bromide derivatives (average C–C distance error: ±0.008 Å) . Low-temperature data collection (e.g., 100 K) reduces thermal motion artifacts. Pairing crystallography with solid-state NMR can validate dynamic structural features .

Data Contradiction and Reproducibility

Q. How should researchers address variability in catalytic efficiency across different batches of this compound synthesis?

- Methodological Answer : Batch-to-batch variability often stems from ligand purity or trace moisture in solvents. Implement strict quality control (QC) protocols:

- Monitor ligand enantiopurity via chiral GC or HPLC .

- Use Karl Fischer titration to ensure solvent dryness (<50 ppm H₂O).

- Characterize intermediates (e.g., β-keto esters) via FTIR to confirm functional group integrity .

Q. Why do computational models sometimes fail to predict the reactivity of this compound in aqueous environments?

- Methodological Answer : Solvent effects (e.g., hydrogen bonding with water) are often underestimated in DFT calculations. Explicit solvent models or hybrid QM/MM approaches improve accuracy. Experimental validation via pH-dependent kinetic studies (e.g., hydrolysis rates at pH 2–12) can refine computational parameters .

Methodological Best Practices

- Stereochemical Purity : Always cross-validate enantiomeric excess (ee) using two independent methods (e.g., chiral HPLC and polarimetry) .

- Safety Compliance : Follow OSHA HCS guidelines for handling carboxylic acids, including spill containment with acid-neutralizing adsorbents .

- Data Reproducibility : Document reaction conditions (e.g., stirring rate, degassing steps) meticulously, as minor variations can significantly impact yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.